N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide
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Overview
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves the reaction of 5-methyl-1,3-benzoxazole with 3-bromoaniline under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 3-propoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effect. The exact pathways and targets vary depending on the specific application, but common targets include enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar pharmacological properties.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Uniqueness
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide stands out due to its unique propoxybenzamide moiety, which imparts specific properties and enhances its pharmacological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-6-17(15-20)23(27)25-19-8-4-7-18(14-19)24-26-21-13-16(2)10-11-22(21)29-24/h4-11,13-15H,3,12H2,1-2H3,(H,25,27) |
InChI Key |
XOOMBZOULDKAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
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